(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Overview
Description
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound known for its applications in various fields such as chemistry, biology, and medicine. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the pyrrolidine ring.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Use of specific catalysts to accelerate the hydroxylation and esterification reactions.
Solvents: Selection of appropriate solvents to facilitate the reactions and purification processes.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-keto-pyrrolidine derivatives.
Reduction: Formation of 4-hydroxy-pyrrolidine alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the reagent used.
Scientific Research Applications
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, affecting their activity and function.
Receptor Binding: The compound may bind to specific receptors, modulating their signaling pathways.
Metabolic Pathways: It can be involved in various metabolic pathways, influencing the synthesis and degradation of other molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride: A stereoisomer with different biological activity.
cis-4-Hydroxy-D-proline methyl ester hydrochloride: Another derivative with similar structural features but distinct properties.
(2R,4R)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidine hydrochloride: A compound with a similar backbone but different functional groups.
Uniqueness
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. Its distinct properties make it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSHNXEUZOKHH-TYSVMGFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114676-59-4 | |
Record name | D-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114676-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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